(3beta)-1,2,6,7-Tetradehydro-3,15,16-trimethoxyerythrinan-8-one; 6H-Indolo[7a,1-a]isoquinoline, erythrinan-8-one deriv.; (+)-Erysotramidine
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Overview
Description
(3beta)-1,2,6,7-Tetradehydro-3,15,16-trimethoxyerythrinan-8-one; 6H-Indolo[7a,1-a]isoquinoline, erythrinan-8-one deriv; (+)-Erysotramidine is a complex organic compound belonging to the erythrinan alkaloid family
Preparation Methods
The synthesis of (3beta)-1,2,6,7-Tetradehydro-3,15,16-trimethoxyerythrinan-8-one involves multiple steps and specific reaction conditions. One of the synthetic routes includes the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones. This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction . The reaction conditions typically involve the use of a base solution, cobalt salt solution, tin alkali solution, and ammonia water .
Chemical Reactions Analysis
(3beta)-1,2,6,7-Tetradehydro-3,15,16-trimethoxyerythrinan-8-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the copper-catalyzed oxidative dehydrogenative annulation reaction forms 3-aminopyrroles .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology, it has potential applications in studying cellular processes and interactions. In medicine, it is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products .
Comparison with Similar Compounds
(3beta)-1,2,6,7-Tetradehydro-3,15,16-trimethoxyerythrinan-8-one can be compared with other similar compounds, such as trifluorotoluene and other erythrinan alkaloids. These compounds share some structural similarities but differ in their specific functional groups and chemical properties.
Properties
Molecular Formula |
C19H21NO4 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(13bS)-2,11,12-trimethoxy-1,2,8,9-tetrahydroindolo[7a,1-a]isoquinolin-6-one |
InChI |
InChI=1S/C19H21NO4/c1-22-14-5-4-13-9-18(21)20-7-6-12-8-16(23-2)17(24-3)10-15(12)19(13,20)11-14/h4-5,8-10,14H,6-7,11H2,1-3H3/t14?,19-/m0/s1 |
InChI Key |
AUDDBHVKKYSXKU-PKDNWHCCSA-N |
Isomeric SMILES |
COC1C[C@@]23C(=CC(=O)N2CCC4=CC(=C(C=C34)OC)OC)C=C1 |
Canonical SMILES |
COC1CC23C(=CC(=O)N2CCC4=CC(=C(C=C34)OC)OC)C=C1 |
Origin of Product |
United States |
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